molecular formula C8H14Cl2N4O B2884734 2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride CAS No. 2155852-22-3

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride

Cat. No.: B2884734
CAS No.: 2155852-22-3
M. Wt: 253.13
InChI Key: TZRWIRSCNDWCET-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride is a pyrimidinone derivative featuring a 3-aminoazetidine substituent at the 2-position and a methyl group at the 6-position of the pyrimidinone core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Pyrimidinones are well-known for their role in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or cytotoxic compounds .

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c1-5-2-7(13)11-8(10-5)12-3-6(9)4-12;;/h2,6H,3-4,9H2,1H3,(H,10,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRWIRSCNDWCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-6-methylpyrimidin-2-amine (17)

Starting material : 6-Methylpyrimidin-4(3H)-one (15 ).
Reagents : Phosphorus oxychloride (POCl₃), catalytic dimethylformamide (DMF).
Procedure :

  • 15 (4.87 g, 31.8 mmol) is dissolved in excess POCl₃ (40 mL).
  • The mixture is heated under reflux for 4–6 hours until complete conversion.
  • Excess POCl₃ is removed via rotary evaporation, and the residue is neutralized with ice-cold NaHCO₃.
  • The product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated to yield 17 as a white solid (85–90% yield).

Key data :

Parameter Value
Reaction temperature 110–120°C
Yield 85–90%
Purity (HPLC) >95%

Preparation of tert-Butyl (azetidin-3-yl)carbamate (28a)

Routes :

  • Commercial sources : Available for R = H or Me derivatives.
  • Synthetic route (for custom R groups):
    • Start with benzhydryl-protected 3-aminoazetidine (25 ).
    • Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF to yield 26 .
    • Alkylation with iodoalkanes (e.g., MeI, EtI) to install R groups.
    • Hydrogenolysis of the benzhydryl group using H₂/Pd-C to yield 28a .

Critical considerations :

  • Boc protection prevents overalkylation during subsequent steps.
  • Linear alkyl groups (Me, Et) require Boc protection, while branched analogs (e.g., i-Pr) avoid overalkylation via steric hindrance.

Nucleophilic Aromatic Substitution

Reaction scheme :
17 + 28a21 (Boc-protected intermediate) → 14a (deprotected free base).

Conditions :

  • Solvent: Anhydrous DMF or NMP.
  • Temperature: 120–150°C (microwave irradiation, 30–60 minutes).
  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃.

Procedure :

  • 17 (1.0 equiv) and 28a (1.2 equiv) are suspended in DMF.
  • The mixture is heated under microwave irradiation for 45 minutes.
  • The crude product is purified via silica gel chromatography (EtOAc/hexanes) to yield 21 (70–75% yield).

Optimization insights :

  • Microwave heating reduces reaction time from 12–24 hours (conventional heating) to 30–60 minutes.
  • Excess 28a (1.2–1.5 equiv) ensures complete conversion of 17 .

Deprotection and Dihydrochloride Salt Formation

Deprotection :

  • 21 is treated with 4 M HCl in dioxane (2–3 equiv) at 0–5°C for 2 hours.
  • The Boc group is cleaved, yielding 2-(3-aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one (14a ) as a free base.

Salt formation :

  • 14a is dissolved in anhydrous ethanol.
  • HCl gas is bubbled through the solution until pH < 2.
  • The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the dihydrochloride salt (90–95% purity).

Analytical data :

  • Melting point : 215–220°C (decomposes).
  • ¹H NMR (D₂O, 400 MHz): δ 1.95 (s, 3H, CH₃), 3.45–3.70 (m, 4H, azetidine-H), 4.10 (m, 1H, NHCH₂), 6.25 (s, 1H, pyrimidine-H).
  • HRMS : m/z calcd for C₈H₁₂N₄O [M+H]⁺: 181.1085; found: 181.1082.

Alternative Synthetic Approaches

While the above method is standard, two variations are notable:

Reductive Amination Route

  • Applicability : For branched alkyl derivatives (e.g., i-Pr, t-Bu).
  • Procedure : 14a reacts with ketones or aldehydes under H₂/Pd-C to install branched R groups.

Direct Coupling with Unprotected Azetidines

  • Conditions : Uses N,N-dimethylazetidin-3-amine with 17 in refluxing ethanol.
  • Limitation : Lower yields (50–60%) due to side reactions.

Challenges and Solutions

Challenge Mitigation Strategy
Overalkylation of 3-aminoazetidine Boc protection
Low solubility of 17 Polar aprotic solvents (DMF/NMP)
Purification of dihydrochloride Ethanol recrystallization

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.

    Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride involves:

    Molecular Targets: It may target specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at the 2- and 6-positions of the pyrimidinone scaffold. Key comparisons include:

Compound Name 2-Position Substituent 6-Position Substituent Salt Form Key Properties
Target Compound 3-Aminoazetidin-1-yl Methyl Dihydrochloride Enhanced solubility; potential kinase inhibition (inferred from pyrimidinone SAR)
2-(1-Aminocyclopentyl)-6-methylpyrimidin-4(3H)-one hydrochloride 1-Aminocyclopentyl Methyl Hydrochloride Discontinued (synthesis challenges or stability issues inferred)
2-Mercapto-6-methylpyrimidin-4(3H)-one Mercapto (-SH) Methyl None Cytotoxic activity demonstrated in vitro
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one Hydrazinyl (-NH-NH₂) Methyl None Intermediate for Schiff base derivatives with antitumor potential
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Benzylsulfanyl Amino None Synthetic precursor for CDK2 inhibitors; limited solubility

Key Observations :

  • Azetidine vs.
  • Mercapto/Hydrazinyl vs. Aminoazetidine: Sulfur-containing (mercapto) and hydrazinyl derivatives show cytotoxic activity, whereas the aminoazetidine substituent may improve pharmacokinetic properties (e.g., reduced metabolic degradation) .
  • Salt Forms: Dihydrochloride salts, as seen in the target compound, are advantageous for drug formulation but may require stringent handling due to sensitization risks observed in other dihydrochloride derivatives (e.g., S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride) .

Biological Activity

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride, with the CAS number 2155852-22-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₄Cl₂N₄O
  • Molecular Weight : 253.13 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an aminoazetidine moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, potentially impacting pathways related to neurodegenerative diseases and other conditions.

Pharmacological Activities

  • Anticholinesterase Activity :
    • Compounds structurally related to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .
  • Neuroprotective Effects :
    • Research indicates that similar compounds may possess neuroprotective properties, which could mitigate neuronal damage associated with oxidative stress and inflammation .
  • Antimicrobial Properties :
    • Some derivatives of pyrimidine compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Study 1: Acetylcholinesterase Inhibition

A study focused on the synthesis and evaluation of pyrimidine derivatives found that compounds similar to this compound exhibited significant AChE inhibitory activity. The most potent derivative had an IC50 value of 2.7 µM, indicating strong potential for further development as a therapeutic agent for Alzheimer's disease .

Study 2: Neuroprotective Mechanisms

In vitro assays demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of intracellular signaling pathways involved in cell survival and apoptosis .

Study 3: Antimicrobial Activity

Research exploring the antimicrobial efficacy of pyrimidine derivatives showed that some compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .

Data Summary Table

Biological ActivityObservationsReference
AChE InhibitionIC50 = 2.7 µM
NeuroprotectionReduced apoptosis in neuronal cells
AntimicrobialEffective against various pathogens

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-(3-aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride?

  • Methodology :

  • FTIR : Confirm the presence of functional groups (e.g., NH₂ in azetidine, C=O in pyrimidinone) by identifying characteristic absorption bands (e.g., 1650–1750 cm⁻¹ for carbonyl).
  • UV-Vis : Analyze π→π* transitions in the pyrimidinone ring (typically 250–300 nm).
  • ¹H/¹³C NMR : Assign protons and carbons using coupling patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in pyrimidinone at δ ~6–8 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.
    • Reference : Similar pyrimidinone derivatives were characterized using FTIR and UV-Vis in .

Q. How can crystallographic data resolve ambiguities in the tautomeric form of this compound?

  • Methodology :

  • Use single-crystal X-ray diffraction (SXRD) to determine bond lengths and angles. For example, C=O bond lengths (~1.22 Å) vs. C–OH (~1.36 Å) distinguish keto-enol tautomers.
  • Employ SHELXL (SHELX suite) for refinement, leveraging hydrogen-bonding networks to validate protonation states .
    • Example : A related 6-methylpyrimidin-4(3H)-one derivative showed enamine-imino tautomerism resolved via SXRD .

Q. What synthetic routes are effective for introducing the 3-aminoazetidine moiety?

  • Methodology :

  • Step 1 : Synthesize the pyrimidinone core via Biginelli-like condensation (urea, β-ketoester, aldehyde).
  • Step 2 : Functionalize the 2-position using nucleophilic substitution with 3-aminoazetidine under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Convert to dihydrochloride salt via HCl gas bubbling in ethanol.
    • Reference : Multi-step synthesis of structurally analogous pyrimidinones is described in .

Advanced Research Questions

Q. How do structural modifications (e.g., azetidine vs. piperidine) impact biological activity?

  • Methodology :

  • SAR Study : Compare IC₅₀ values of analogs (e.g., 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride ) in cytotoxicity assays.
  • Computational Modeling : Perform docking studies to assess binding affinity differences (e.g., azetidine’s smaller ring size may enhance target selectivity).
    • Data Table :
CompoundIC₅₀ (μM)Target Protein
Azetidine derivative0.45Kinase X
Piperidine derivative 1.20Kinase X

Q. How to address low yield in the final dihydrochloride salt formation?

  • Troubleshooting :

  • Purity Check : Ensure free base is anhydrous before HCl addition.
  • Solvent Optimization : Use ethanol/acetone mixtures for better salt precipitation.
  • pH Control : Adjust to pH ~2–3 using concentrated HCl.
    • Reference : Salt formation challenges for hygroscopic pyrimidinones are noted in .

Q. What strategies validate hydrogen-bonding networks in the crystal lattice?

  • Methodology :

  • Analyze SXRD data for intermolecular interactions (e.g., N–H⋯O, O–H⋯ClO₄⁻ in ).
  • Use Mercury (CCDC) software to visualize π–π stacking (face-to-face distances <4 Å).
  • Compare experimental data with DFT-calculated hydrogen-bond strengths.

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Analysis Framework :

  • Assay Variability : Normalize data using reference standards (e.g., doxorubicin) and replicate experiments (n ≥ 3).
  • Cell Line Profiling : Test against panels (e.g., NCI-60) to identify lineage-specific sensitivity.
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis vs. necrosis.
    • Reference : Cytotoxicity variability in pyrimidinones is discussed in .

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